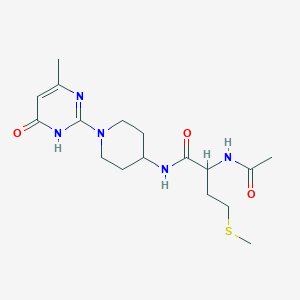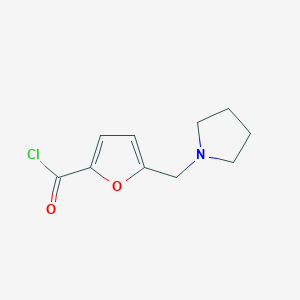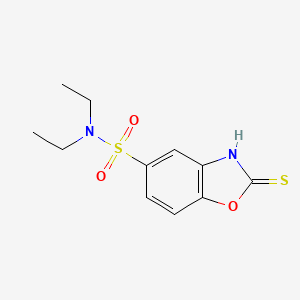
N,N-diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide” is a chemical compound used in scientific research. It has a molecular formula of C11H14N2O3S2 and a molecular weight of 286.37 .
Synthesis Analysis
The synthesis of benzoxazole derivatives, such as “N,N-diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide”, often involves the use of 2-aminophenols and aldehydes . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenols with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis
The molecular structure of “N,N-diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide” can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
“N,N-diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide” is a powder at room temperature . More detailed physical and chemical properties can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties N,N-diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide and its derivatives exhibit notable antimicrobial and antifungal activities. A study demonstrated the synthesis of 1,3-benzoxazole-5-sulfonamide derivatives using a catalyst to increase yield, revealing that some compounds showcased antimicrobial activity against several bacterial and fungal strains, comparable or superior to reference drugs Ciprofloxacin and Fluconazole (Vinoda Bm et al., 2016). Another study on the synthesis and biological evaluation of sulfonamide derivatives of dopamine-related compounds showed that sulfonamides exhibited significant antioxidant and antiacetylcholinesterase activities, highlighting their potential in medicinal chemistry for treating various diseases (Hülya Göçer et al., 2013).
Anticancer and Antitumor Activities Research has also focused on the anticancer and antitumor properties of sulfonamide derivatives. A study on sulfonamide-benzoxazoles demonstrated their antitumor activities against the HL-60 human leukemia cell line, with significant potential as new antitumor agents, promising for cancer therapy (E. Oksuzoglu et al., 2017). This research highlights the diverse applications of N,N-diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide derivatives in developing novel therapeutic agents.
Anion Sensing and Molecular Docking Studies Further investigations have explored the unique properties of benzoxazole sulfonamides in anion sensing and molecular docking. A study on fluorescence sensing of anions based on inhibition of excited-state intramolecular proton transfer highlights the potential applications in detecting various anions, showcasing the versatility of benzoxazole sulfonamides in chemical sensing (Yunkou Wu et al., 2007). Moreover, molecular docking studies have been conducted to evaluate the binding affinities of these compounds against specific protein targets, contributing to drug design and development processes.
Synthetic Methodologies and Chemical Analysis Research has also been directed towards developing novel synthetic methodologies for benzoxazole sulfonamides. A study on the domino construction of benzoxazole-derived sulfonamides through metal-free denitrogenation of 5-iodo-1,2,3-triazoles presents an innovative approach to assembling these compounds, demonstrating the ongoing advancements in synthetic chemistry for creating complex molecules with potential biological applications (Avetik G. Gevondian et al., 2021).
Mécanisme D'action
Target of Action
The compound belongs to the class of benzoxazoles, which are known to interact with a variety of biological targets. For instance, some benzoxazoles have been found to exhibit antibacterial, antifungal, and anticancer activities . The specific targets of “N,N-diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide” would depend on its specific structure and functional groups.
Biochemical Pathways
Again, the affected pathways would depend on the specific biological target. If the compound targets an enzyme involved in a particular biochemical pathway, it could disrupt the pathway and affect the overall metabolic processes in the cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain compounds are more stable and effective at specific pH levels or temperatures .
Propriétés
IUPAC Name |
N,N-diethyl-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S2/c1-3-13(4-2)18(14,15)8-5-6-10-9(7-8)12-11(17)16-10/h5-7H,3-4H2,1-2H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAIEOGUVZGPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2960116.png)
![N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2960119.png)
![N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2960122.png)
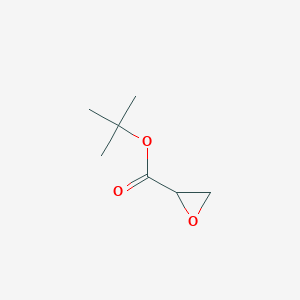
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide](/img/structure/B2960124.png)
![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B2960125.png)
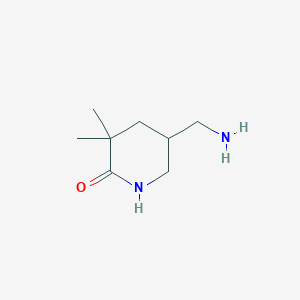
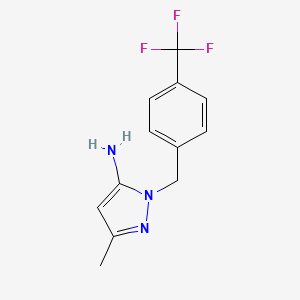
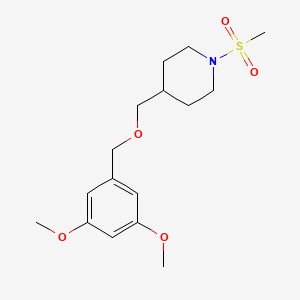

![4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2960134.png)

